molecular formula C21H19ClN6O B2793148 N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine CAS No. 946349-41-3

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine

Cat. No.: B2793148
CAS No.: 946349-41-3
M. Wt: 406.87
InChI Key: PORFCYFIYTYSEN-UHFFFAOYSA-N
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Description

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine is a pteridine-based diamino compound featuring a chloro-methoxy substitution at the N2 phenyl ring and dimethyl substitutions at the N4 phenyl ring. The pteridine core, a bicyclic heteroaromatic system, provides a rigid scaffold for molecular interactions, while the substituents modulate electronic, steric, and solubility properties. The 2,4-dimethylphenyl group adds hydrophobicity, which may improve membrane permeability.

Properties

IUPAC Name

2-N-(3-chloro-4-methoxyphenyl)-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O/c1-12-4-6-16(13(2)10-12)26-20-18-19(24-9-8-23-18)27-21(28-20)25-14-5-7-17(29-3)15(22)11-14/h4-11H,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORFCYFIYTYSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formylated intermediates under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 2,4-dimethylphenyl groups can be carried out via nucleophilic aromatic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Core Structure N2 Substituent N4 Substituent Molecular Formula Key Properties/Activities Reference
N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine Pteridine 3-chloro-4-methoxyphenyl 2,4-dimethylphenyl C23H20ClN5O Predicted enhanced solubility (methoxy) and lipophilicity (dimethyl) N/A
N4-(3-chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine Pteridine 2-phenylethyl 3-chloro-4-methylphenyl C21H19ClN6 Higher molecular weight (390.875 g/mol); phenethyl group may reduce solubility
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine Pteridine 4-chlorophenyl 4-methoxyphenyl C19H15ClN6O Para-substitution may reduce steric hindrance compared to meta/ortho positions
5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]pyrimidine-2,4-diamine Pyrimidine 2-isopropoxy-5-methylpiperidinyl 2-(propane-2-sulfonyl)phenyl C29H37ClN6O3S High bioavailability; used in anaplastic lymphoma kinase (ALK)-mediated cancers
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine Pteridine 3-fluorophenyl 2,4-dimethylphenyl C20H18FN5 Fluorine’s electronegativity may enhance binding affinity vs. chlorine

Key Observations

Substituent Position and Bioactivity: The 3-chloro-4-methoxy substitution in the target compound contrasts with 4-chloro () and 3-fluoro () analogs.

Solubility and Bioavailability :

  • The methoxy group in the target compound likely enhances aqueous solubility compared to the methyl group in ’s compound. This aligns with , where sulfonyl and methoxy substituents improved bioavailability in pyrimidine derivatives .
  • In contrast, the phenethyl group in may reduce solubility due to increased hydrophobicity .

Core Structure Variations :

  • Pteridine-based compounds (target, ) exhibit rigid planar structures suitable for intercalation or kinase inhibition, whereas pyrimidine derivatives () are more flexible, enabling broader conformational adaptability .

Therapeutic Potential: highlights that substituents like sulfonyl and piperidinyl in pyrimidine diamines enhance antitumor activity. The target compound’s methoxy and dimethyl groups may similarly optimize pharmacokinetics for kinase-targeted therapies .

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of analogous compounds (e.g., ) involves high-temperature reactions (160°C) with HCl, yielding moderate-to-high purity products (32–60% yields). Similar protocols may apply to the target compound .
  • Structure-Activity Relationships (SAR): Chloro vs. Fluoro: Chlorine’s larger size may improve van der Waals interactions in hydrophobic binding pockets, while fluorine’s electronegativity could enhance electrostatic interactions . Methoxy vs.

Biological Activity

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the class of pteridine derivatives. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H15ClN6
  • Molecular Weight : 362.8 g/mol
  • Purity : Typically 95%.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. The main target is dihydrofolate reductase (DHFR) , an enzyme essential for DNA synthesis. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in nucleotide synthesis and subsequently inhibiting cell proliferation .

Antioxidant Properties

Research has indicated that pteridine derivatives exhibit significant antioxidant activity. A study demonstrated that certain pteridine compounds could act as radical scavengers and showed efficacy in reducing oxidative stress-related damage in various biological models . This suggests potential applications in diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Pteridine derivatives have also been studied for their anti-inflammatory properties. In a rat model of colitis, compounds similar to this compound exhibited significant reductions in inflammation markers at doses as low as 0.01 mmol/kg . This positions the compound as a candidate for further investigation in inflammatory diseases.

Cancer Therapy

Given its mechanism of action, this compound has been explored for use in cancer therapy. Inhibiting DHFR can lead to reduced cell proliferation in cancerous tissues. Several studies have noted the potential of pteridine derivatives as chemotherapeutic agents due to their ability to selectively target rapidly dividing cells .

Research Findings and Case Studies

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of DHFR with IC50 values indicating strong efficacy against cancer cell lines.
Antioxidant ActivityShowed antioxidant properties with minimal tissue damage in animal models at effective doses.
Anti-inflammatory EffectsReported a 41% reduction in inflammation markers in colitis models using related pteridine compounds.

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